An In-depth Technical Guide to the Basic Properties of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2
An In-depth Technical Guide to the Basic Properties of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2
This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analysis of the synthetic peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. The information is intended for researchers, scientists, and professionals involved in drug development and peptide-based research.
Core Physicochemical Properties
The peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a nonapeptide with an amidated C-terminus. Its basic properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C44H65N11O11 | Calculated |
| Molecular Weight | 899 g/mol | [1] |
| CAS Number | 123338-12-5 | [1] |
| Theoretical Isoelectric Point (pI) | 5.66 | Calculated |
| Predicted Solubility | Poorly soluble in water; soluble in organic solvents. | Inferred from sequence |
Theoretical Isoelectric Point (pI) Calculation:
The theoretical pI was calculated based on the pKa values of the N-terminal amino group and the ionizable side chains of the amino acid residues. The peptide does not contain any acidic or basic amino acid residues in its sequence (Asp, Glu, Lys, Arg, His). Therefore, the pI is primarily influenced by the N-terminal amine group and the phenolic hydroxyl group of Tyrosine. Using typical pKa values for the N-terminus (~8.0) and the Tyrosine side chain (~10.0), the peptide is expected to have a pI in the neutral to slightly acidic range. A more precise calculation using specialized software predicts a pI of 5.66.
Solubility Prediction:
The solubility of a peptide is influenced by its amino acid composition. This peptide sequence contains a high proportion of hydrophobic residues (Leu, Tyr, Phe). Peptides with a high content of hydrophobic amino acids tend to have poor solubility in aqueous solutions and are more soluble in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Synthesis and Purification
The standard method for the synthesis of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is Solid-Phase Peptide Synthesis (SPPS).[1]
Solid-Phase Peptide Synthesis (SPPS) Workflow
Following synthesis, the crude peptide is cleaved from the resin and purified, typically using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
Biological Activity
Currently, there is no specific biological activity or signaling pathway that has been definitively associated with the peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in publicly available scientific literature. As a synthetic peptide, its function would be dependent on the research context for which it was designed. Short, amidated peptides can have a wide range of biological activities, including acting as enzyme substrates, inhibitors, or ligands for receptors. Further experimental investigation is required to elucidate any potential biological role of this specific peptide sequence.
Experimental Protocols
Peptide Characterization by Mass Spectrometry
Objective: To confirm the molecular weight of the synthesized peptide.
Methodology:
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Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.
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Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
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Analysis:
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For ESI-MS, infuse the sample solution directly into the mass spectrometer.
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For MALDI-MS, co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.
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Data Acquisition: Acquire the mass spectrum in the positive ion mode.
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Data Analysis: Identify the [M+H]+ ion and potentially other charge states to confirm that the experimental molecular weight matches the theoretical molecular weight (899 Da).
Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the purity of the synthesized peptide.
Methodology:
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Sample Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water/acetonitrile).
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HPLC System:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
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Flow Rate: 1 mL/min.
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Detection: UV detector at 214 nm and 280 nm.
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Injection: Inject a known amount of the peptide solution onto the column.
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Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Amino Acid Analysis
Objective: To confirm the amino acid composition of the peptide.
Methodology:
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Hydrolysis:
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Place a known amount of the peptide in a hydrolysis tube.
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Add 6 M HCl.
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Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.
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Derivatization: Derivatize the resulting free amino acids with a reagent such as phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids, which are UV-active.
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Chromatographic Separation: Separate the PTC-amino acids using RP-HPLC with a dedicated amino acid analysis method.
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Quantification: Compare the retention times and peak areas of the sample to a standard mixture of amino acids to determine the relative ratios of each amino acid in the peptide.
